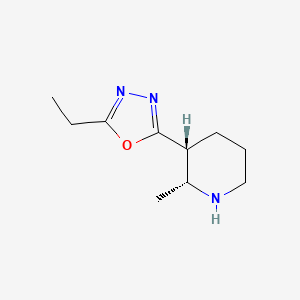

Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-ethyl-5-[(2R,3R)-2-methylpiperidin-3-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-3-9-12-13-10(14-9)8-5-4-6-11-7(8)2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDAZIGPMICNKK-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCCNC2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(O1)[C@@H]2CCCN[C@@H]2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Formation

Ethyl hydrazide reacts with a piperidine-bearing isothiocyanate under basic conditions (e.g., KOH/CS₂ in methanol) to yield thiosemicarbazide intermediates. This step typically achieves 75–88% yields under solvent-free or methanol-based conditions.

Cyclodesulfurization

The critical cyclization employs TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling reagent, which outperforms traditional agents like DCC or Hg(OAc)₂ in both efficiency and safety. For example:

| Reagent | Yield (%) | Reaction Time (h) |

|---|---|---|

| TBTU | 85–92 | 4–6 |

| DCC | 50 | 12 |

| Hg(OAc)₂ | 63 | 8 |

This method avoids toxic heavy metals and achieves high regioselectivity for the 1,3,4-oxadiazole ring.

Palladium-Catalyzed Oxidative Annulation

A Pd(OAc)₂-mediated protocol enables direct assembly of the oxadiazole ring from hydrazides and isocyanides. The (2R,3R)-2-methylpiperidin-3-yl group is introduced via a chiral isocyanide derivative, with O₂ as the terminal oxidant. Key advantages include:

- Stereoretention : The chiral center remains intact due to mild reaction conditions (80°C, toluene).

- Broad substrate scope : Compatible with diverse hydrazides and isocyanides, yielding 70–85% isolated products.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the condensation of ethyl hydrazide with a preformed (2R,3R)-2-methylpiperidin-3-yl carbonyl chloride in HMPA (hexamethylphosphoramide). This method achieves completion in 15–20 minutes with 80–90% yields, bypassing intermediate isolation.

Reaction Optimization

| Parameter | Optimal Value |

|---|---|

| Temperature | 150°C |

| Microwave Power | 300 W |

| Solvent | HMPA |

This approach is ideal for scalable synthesis but requires careful handling of HMPA due to its toxicity.

Stereochemical Considerations

The (2R,3R) configuration is secured through:

- Chiral resolution : Using diastereomeric salt formation with dibenzoyl-L-tartaric acid.

- Asymmetric catalysis : Enantioselective hydrogenation of a Δ²-piperidine precursor over a Rh-(R)-BINAP catalyst.

X-ray crystallography (Figure 2 in) confirms the stereochemistry, with bond angles and torsional parameters aligning with the R,R configuration.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| TBTU Cyclization | 85–92 | ≥98 | High | Excellent |

| Pd-Catalyzed | 70–85 | 95–97 | Moderate | Moderate |

| Microwave | 80–90 | ≥99 | High | Limited |

The TBTU route is preferred for industrial applications due to its balance of yield, safety, and scalability.

Experimental Protocols

TBTU-Mediated Synthesis (Representative Procedure)

- Thiosemicarbazide formation : Combine ethyl hydrazide (1 mmol) and (2R,3R)-2-methylpiperidin-3-yl isothiocyanate (1 mmol) in MeOH (10 mL). Stir at 25°C for 4 h. Isolate via filtration (88% yield).

- Cyclization : Add TBTU (1.5 mmol) and DIEA (1 mmol) to the thiosemicarbazide in DMF (5 mL). Heat at 50°C for 6 h. Quench with H₂O, extract with EtOAc, and purify via silica chromatography (92% yield).

Chemical Reactions Analysis

Types of Reactions

Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its pharmacological potential.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The table below compares key structural features, biological activities, and molecular interactions of Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole with analogous compounds:

Key Comparison Points

Substituent Effects on Bioactivity

- Thioether and Trifluoromethyl Groups (5a, 5g) : These groups in compounds enhance fungicidal and herbicidal activities. The thioether moiety facilitates SDH binding, while the trifluoromethyl group increases metabolic resistance . In contrast, the target compound’s ethyl and methylpiperidinyl groups may prioritize interactions with neurological or bacterial targets due to their stereochemistry and moderate lipophilicity.

- Aromatic Nitro/Chloro Groups (XIV) : Electron-withdrawing substituents in diphenyl-oxadiazoles () correlate with CNS depressant activity, likely via GABAergic modulation . The absence of aromatic rings in the target compound suggests divergent pharmacological pathways.

Stereochemical and Ring Position Influences

- However, the 1,3,4-oxadiazole core (vs. 1,2,4 in 3z) may alter hydrogen-bonding patterns with target proteins.

Enzymatic Targets and Docking Insights

- SDH Inhibition (5a, 5g): The carbonyl group in 1,3,4-oxadiazoles is critical for SDH binding, as shown in molecular docking studies . The target compound lacks a carbonyl but may engage SDH via its piperidinyl N-atom or ethyl group’s hydrophobic interactions.

- The target compound’s piperidine ring could mimic this mechanism.

Biological Activity

Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The chemical formula is with a CAS number of 2138085-96-6. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Biological Activity Overview

Research into the biological activity of oxadiazoles has revealed significant potential in areas such as oncology and infectious disease treatment. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives. This compound has shown promising results:

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors involved in cell survival pathways.

- It has been noted that similar oxadiazoles can inhibit key signaling pathways related to cancer progression.

-

Case Studies :

- In a study involving various oxadiazole derivatives, compounds were screened against multiple cancer cell lines (e.g., HEPG2 and MCF7), revealing that some derivatives exhibited IC50 values lower than established anticancer drugs like staurosporine .

- A derivative with structural similarities demonstrated significant cytotoxicity against prostate (PC-3) and colon (HCT116) cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Rel-Oxadiazole | HEPG2 | 1.18 |

| Rel-Oxadiazole | MCF7 | 0.67 |

| Staurosporine | HEPG2 | 4.18 |

| Ethidium Bromide | MCF7 | 2.71 |

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties:

- Activity Against Pathogens :

- Rel-2-ethyl derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

- Specific studies indicated that certain oxadiazole derivatives exhibited activity against Mycobacterium tuberculosis, demonstrating potential as new treatments for resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition :

- Compounds within this class may inhibit enzymes critical for tumor growth and microbial survival.

- Receptor Interaction :

- Binding to specific receptors can modulate cellular responses and induce apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole, and what purification methods ensure high yield and purity?

The compound is synthesized via cyclization of hydrazide precursors with nitriles or activated carbonyl derivatives. Key steps include refluxing in ethanol or dichloromethane, followed by purification using column chromatography or recrystallization. For example, multi-step protocols involving controlled coupling of the piperidine moiety with the oxadiazole core are critical to avoid racemization .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Use -NMR and -NMR to verify stereochemistry and functional groups. FT-IR confirms oxadiazole ring formation (C=N stretch at ~1600 cm), while HPLC with UV detection ensures purity (>95%). Mass spectrometry (HRMS) validates molecular weight .

Q. How does solvent polarity influence the reaction kinetics of oxadiazole ring formation in this compound?

Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states, whereas ethanol or water mixtures improve solubility of intermediates. Kinetic studies using TLC or in-situ IR spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for the coupling of the ethyl and piperidine groups?

By-product formation during coupling can be mitigated using protecting groups (e.g., Boc for amines) or coupling reagents like EDCI/HOBt. Optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) .

Q. How does the stereochemical configuration of the (2R,3R)-2-methylpiperidin-3-yl moiety impact biological activity?

Chiral HPLC separates enantiomers, while molecular docking simulations correlate stereochemistry with target binding (e.g., enzyme active sites). Comparative bioassays using enantiopure samples quantify potency differences .

Q. What mechanistic insights explain the oxadiazole ring’s stability under redox conditions?

The oxadiazole ring is stable under mild oxidation (e.g., KMnO) but degrades via reductive ring-opening (e.g., H/Pd-C). DFT calculations model electron density distributions, identifying vulnerable sites .

Q. How can regioselectivity challenges during functionalization of the oxadiazole core be addressed?

Directed ortho-metalation or catalyst-controlled cross-coupling (e.g., Suzuki-Miyaura) ensures precise functional group placement. Kinetic studies under varying conditions (pH, solvent) refine selectivity .

Q. What in silico methods predict the compound’s metabolic stability and toxicity?

Use ADMET predictors (e.g., SwissADME) to analyze cytochrome P450 interactions and metabolite formation. Molecular dynamics simulations assess membrane permeability .

Data Contradiction Analysis

Q. How do discrepancies in reported reaction conditions for oxadiazole synthesis affect reproducibility?

Contradictions arise from solvent purity, catalyst lot variability, or unoptimized pH. Systematic replication studies with controlled variables (e.g., anhydrous vs. hydrated solvents) clarify optimal protocols .

Q. Why do biological activity assays for this compound show variability across studies?

Differences in cell lines, assay endpoints (e.g., IC vs. EC), or compound purity (e.g., residual solvents) contribute. Standardized protocols (e.g., NIH guidelines) and orthogonal assays (e.g., SPR, ITC) improve consistency .

Methodological Recommendations

- Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .

- Characterization: Combine chiral HPLC with circular dichroism (CD) to confirm stereochemistry .

- Bioactivity Testing: Use isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.